![molecular formula C23H28N4O4 B2626367 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049567-66-9](/img/structure/B2626367.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The preparation of the N1-unsubstituted indoles was accomplished via the key N-Boc-3-bromoindole, obtained via a two-step strategy comprising 3-bromination and N1-Boc protection .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structure has also been analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The compound has been evaluated for its anticancer activity against various cancer cell lines . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .Scientific Research Applications
Receptor Antagonism and Pharmacological Properties
- Melanin Concentrating Hormone Receptor 1 Antagonism: A compound closely related structurally was identified as a potent antagonist of the melanin concentrating hormone receptor 1 (MCHr1), indicating its potential for weight management in obesity models. However, cardiovascular safety profiles necessitate scrutiny (Kym et al., 2005).
- Adrenergic Receptor Blocking: LASSBio-772, a derivative, showed potent alpha 1A/D-adrenergic receptor blocking properties, hinting at its utility in treating conditions responsive to adrenergic receptor modulation (Romeiro et al., 2011).
Antibacterial and Antituberculosis Activity
- Antibacterial Agents: New N-substituted imide derivatives exhibited potential antibacterial properties, offering insights into the design of novel antimicrobial agents (Khalil et al., 2010).
- Antituberculosis Activity: Organotin(IV) derivatives of a structurally similar compound demonstrated significant antibacterial and antifungal activity, including against tuberculosis, with promising cytotoxic activity against ovarian cancer cells, suggesting a multifaceted potential in antimicrobial and anticancer research (Shaheen et al., 2018).
Mechanism of Action
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c28-22(23(29)25-16-18-7-8-20-21(15-18)31-17-30-20)24-9-4-10-26-11-13-27(14-12-26)19-5-2-1-3-6-19/h1-3,5-8,15H,4,9-14,16-17H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRRCWWDCUHQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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